MK-0448

Description

Propriétés

Formule moléculaire |

C24H21FN4O2S |

|---|---|

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

N-[6-[(1S)-1-(4-fluorophenyl)-2,2-dipyridin-3-ylethyl]pyridin-2-yl]methanesulfonamide |

InChI |

InChI=1S/C24H21FN4O2S/c1-32(30,31)29-22-8-2-7-21(28-22)24(17-9-11-20(25)12-10-17)23(18-5-3-13-26-15-18)19-6-4-14-27-16-19/h2-16,23-24H,1H3,(H,28,29)/t24-/m0/s1 |

Clé InChI |

QPWKXYZJANVPLF-DEOSSOPVSA-N |

SMILES |

CS(=O)(=O)NC1=CC=CC(=N1)C(C2=CC=C(C=C2)F)C(C3=CN=CC=C3)C4=CN=CC=C4 |

SMILES isomérique |

CS(=O)(=O)NC1=CC=CC(=N1)[C@H](C2=CC=C(C=C2)F)C(C3=CN=CC=C3)C4=CN=CC=C4 |

SMILES canonique |

CS(=O)(=O)NC1=CC=CC(=N1)C(C2=CC=C(C=C2)F)C(C3=CN=CC=C3)C4=CN=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK0448; MK 0448; MK-0448 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of MK-0448 on Kv1.5 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0448 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5.[1] This channel is the primary molecular component of the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[2][3] Due to its atrial-specific expression, the Kv1.5 channel has been a key target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on Kv1.5 channels, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the Kv1.5 channel, thereby inhibiting the IKur current.[2] This inhibition leads to a delay in atrial repolarization, which is reflected as a prolongation of the atrial action potential duration (APD) and an increase in the effective refractory period (ERP).[4][5] By extending the refractory period, this compound is proposed to terminate and prevent re-entrant arrhythmias that underlie atrial fibrillation.[5] The selectivity of this compound for the atria is attributed to the high expression of Kv1.5 channels in atrial tissue compared to ventricular tissue.[2]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized through in vitro electrophysiological studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for Kv1.5 and a panel of other cardiac ion channels.

| Ion Channel (Expressed in) | Current | IC50 | Selectivity (Fold vs. Kv1.5) |

| hKv1.5 (CHO cells)[2][6] | IKur | 8.6 nM | 1 |

| Human Atrial Myocytes[2][6] | IKur | 10.8 nM | ~1.25 |

| hKv1.7[2] | - | 72 nM | ~8.4 |

| hKv2.1[2] | - | 61 nM | ~7.1 |

| hKCNQ1/hKCNE1 (HEK-293 cells)[2][6] | IKs | 0.79 µM | ~92 |

| hERG (CHO-K1 cells)[2][3] | IKr | 110 µM | ~12,790 |

| hKv4.3[2][3] | Ito | 2.3 µM | ~267 |

| hSCN5a[2][3] | INa | >10 µM | >1162 |

| hKv3.2[2][3] | - | 6.1 µM | ~709 |

| IKCa[2][3] | - | 10.2 µM | ~1186 |

Effects on Atrial Action Potential

The inhibitory effect of this compound on IKur translates to distinct changes in the atrial action potential. However, the specific effects on APD and ERP have been shown to differ depending on the underlying rhythm (sinus rhythm vs. atrial fibrillation).

| Experimental Model | Key Findings |

| Human Atrial Trabeculae (Sinus Rhythm)[4][7] | At a concentration of 3 µM, this compound elevated the plateau phase but shortened the APD at 90% repolarization (APD90) and the ERP when stimulated at 1 Hz.[4][7] |

| Human Atrial Trabeculae (Permanent Atrial Fibrillation)[4][7] | In contrast to sinus rhythm, this compound (3 µM) prolonged both APD90 and ERP in tissue from patients with permanent AF.[4][7] |

| Anesthetized Dogs (Normal)[5][6] | Intravenous infusion of this compound resulted in a significant and dose-dependent prolongation of the atrial refractory period without affecting the ventricular refractory period.[5][6] |

| Conscious Dogs (Heart Failure Model)[5][6] | Bolus intravenous doses of 0.03 and 0.1 mg/kg of this compound were effective in terminating sustained atrial fibrillation.[5][6] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of this compound on Kv1.5 and other ion channels.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human Kv1.5 channel (hKCNA5).[2]

-

Human atrial myocytes isolated from atrial appendages.[2]

General Protocol:

-

Cells are cultured and prepared on glass coverslips for electrophysiological recording.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

A voltage-clamp protocol is applied to elicit the IKur current. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to a test potential (e.g., +50 mV) for a specific duration (e.g., 500 ms) to activate the channels.[8]

-

This compound is applied to the bath solution at increasing concentrations to determine the dose-dependent inhibition of the channel current.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Note: For complete solution compositions and detailed voltage protocols, refer to the primary literature, such as Pavri et al., 2012.[2]

In Vivo Electrophysiology: Anesthetized Dog Model

Objective: To assess the effects of this compound on atrial and ventricular refractoriness in a large animal model.

Animal Model:

-

Mongrel dogs.[3]

General Protocol:

-

Animals are anesthetized, commonly with a combination of agents such as morphine and α-chloralose, to maintain a stable plane of anesthesia while preserving autonomic tone.[9]

-

Quadripolar electrophysiology catheters are inserted via the femoral veins and advanced to the right atrium and right ventricle under fluoroscopic guidance.[6]

-

Standard electrophysiological measurements are performed, including the determination of atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.

-

This compound is administered as a continuous intravenous infusion at escalating doses.[3]

-

Electrophysiological parameters are reassessed at each dose level to evaluate the drug's effects.

-

Blood samples may be collected to correlate plasma drug concentrations with the observed electrophysiological changes.[6]

Note: For detailed surgical and electrophysiological procedures, including specific pacing protocols and catheter placements, refer to the original research articles.[6]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the atrial action potential.

Experimental Workflow for this compound Characterization

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the Kv1.5 channel, demonstrating a clear mechanism of action through the modulation of the atrial action potential.[2] While preclinical studies in animal models showed promising atrial-selective antiarrhythmic effects, the translation to human clinical studies has been challenging.[5] In healthy human volunteers, this compound did not produce the expected increases in atrial refractoriness, a finding that may be attributable to the influence of autonomic tone, particularly high vagal tone, which can diminish the effects of IKur blockade.[5] The differential effects of this compound in sinus rhythm versus atrial fibrillation further highlight the complexity of targeting this channel in a clinical setting.[4][7] This technical guide provides a comprehensive summary of the foundational data and methodologies used to characterize this compound, offering valuable insights for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jdc.jefferson.edu [jdc.jefferson.edu]

- 7. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]

- 9. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of MK-0448 on Kv1.5 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0448 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5.[1] This channel is the primary molecular component of the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[2][3] Due to its atrial-specific expression, the Kv1.5 channel has been a key target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on Kv1.5 channels, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the Kv1.5 channel, thereby inhibiting the IKur current.[2] This inhibition leads to a delay in atrial repolarization, which is reflected as a prolongation of the atrial action potential duration (APD) and an increase in the effective refractory period (ERP).[4][5] By extending the refractory period, this compound is proposed to terminate and prevent re-entrant arrhythmias that underlie atrial fibrillation.[5] The selectivity of this compound for the atria is attributed to the high expression of Kv1.5 channels in atrial tissue compared to ventricular tissue.[2]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized through in vitro electrophysiological studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for Kv1.5 and a panel of other cardiac ion channels.

| Ion Channel (Expressed in) | Current | IC50 | Selectivity (Fold vs. Kv1.5) |

| hKv1.5 (CHO cells)[2][6] | IKur | 8.6 nM | 1 |

| Human Atrial Myocytes[2][6] | IKur | 10.8 nM | ~1.25 |

| hKv1.7[2] | - | 72 nM | ~8.4 |

| hKv2.1[2] | - | 61 nM | ~7.1 |

| hKCNQ1/hKCNE1 (HEK-293 cells)[2][6] | IKs | 0.79 µM | ~92 |

| hERG (CHO-K1 cells)[2][3] | IKr | 110 µM | ~12,790 |

| hKv4.3[2][3] | Ito | 2.3 µM | ~267 |

| hSCN5a[2][3] | INa | >10 µM | >1162 |

| hKv3.2[2][3] | - | 6.1 µM | ~709 |

| IKCa[2][3] | - | 10.2 µM | ~1186 |

Effects on Atrial Action Potential

The inhibitory effect of this compound on IKur translates to distinct changes in the atrial action potential. However, the specific effects on APD and ERP have been shown to differ depending on the underlying rhythm (sinus rhythm vs. atrial fibrillation).

| Experimental Model | Key Findings |

| Human Atrial Trabeculae (Sinus Rhythm)[4][7] | At a concentration of 3 µM, this compound elevated the plateau phase but shortened the APD at 90% repolarization (APD90) and the ERP when stimulated at 1 Hz.[4][7] |

| Human Atrial Trabeculae (Permanent Atrial Fibrillation)[4][7] | In contrast to sinus rhythm, this compound (3 µM) prolonged both APD90 and ERP in tissue from patients with permanent AF.[4][7] |

| Anesthetized Dogs (Normal)[5][6] | Intravenous infusion of this compound resulted in a significant and dose-dependent prolongation of the atrial refractory period without affecting the ventricular refractory period.[5][6] |

| Conscious Dogs (Heart Failure Model)[5][6] | Bolus intravenous doses of 0.03 and 0.1 mg/kg of this compound were effective in terminating sustained atrial fibrillation.[5][6] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of this compound on Kv1.5 and other ion channels.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human Kv1.5 channel (hKCNA5).[2]

-

Human atrial myocytes isolated from atrial appendages.[2]

General Protocol:

-

Cells are cultured and prepared on glass coverslips for electrophysiological recording.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

A voltage-clamp protocol is applied to elicit the IKur current. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to a test potential (e.g., +50 mV) for a specific duration (e.g., 500 ms) to activate the channels.[8]

-

This compound is applied to the bath solution at increasing concentrations to determine the dose-dependent inhibition of the channel current.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Note: For complete solution compositions and detailed voltage protocols, refer to the primary literature, such as Pavri et al., 2012.[2]

In Vivo Electrophysiology: Anesthetized Dog Model

Objective: To assess the effects of this compound on atrial and ventricular refractoriness in a large animal model.

Animal Model:

-

Mongrel dogs.[3]

General Protocol:

-

Animals are anesthetized, commonly with a combination of agents such as morphine and α-chloralose, to maintain a stable plane of anesthesia while preserving autonomic tone.[9]

-

Quadripolar electrophysiology catheters are inserted via the femoral veins and advanced to the right atrium and right ventricle under fluoroscopic guidance.[6]

-

Standard electrophysiological measurements are performed, including the determination of atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.

-

This compound is administered as a continuous intravenous infusion at escalating doses.[3]

-

Electrophysiological parameters are reassessed at each dose level to evaluate the drug's effects.

-

Blood samples may be collected to correlate plasma drug concentrations with the observed electrophysiological changes.[6]

Note: For detailed surgical and electrophysiological procedures, including specific pacing protocols and catheter placements, refer to the original research articles.[6]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the atrial action potential.

Experimental Workflow for this compound Characterization

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the Kv1.5 channel, demonstrating a clear mechanism of action through the modulation of the atrial action potential.[2] While preclinical studies in animal models showed promising atrial-selective antiarrhythmic effects, the translation to human clinical studies has been challenging.[5] In healthy human volunteers, this compound did not produce the expected increases in atrial refractoriness, a finding that may be attributable to the influence of autonomic tone, particularly high vagal tone, which can diminish the effects of IKur blockade.[5] The differential effects of this compound in sinus rhythm versus atrial fibrillation further highlight the complexity of targeting this channel in a clinical setting.[4][7] This technical guide provides a comprehensive summary of the foundational data and methodologies used to characterize this compound, offering valuable insights for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jdc.jefferson.edu [jdc.jefferson.edu]

- 7. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]

- 9. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

MK-0448 and its Role in Atrial Repolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0448 is a potent and highly selective inhibitor of the human Kv1.5 potassium channel, the molecular basis of the ultra-rapid delayed rectifier current (IKur).[1][2] This ion channel is predominantly expressed in the atria compared to the ventricles, making it a compelling therapeutic target for the development of atrial-selective antiarrhythmic drugs for the management of atrial fibrillation (AF).[1][2] The rationale behind IKur inhibition is to prolong the atrial action potential duration (APD) and effective refractory period (ERP), thereby suppressing the ectopic activity and re-entrant circuits that sustain AF, without affecting ventricular repolarization and thus avoiding the risk of pro-arrhythmias like Torsades de Pointes.[2]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical electrophysiological effects, and the experimental protocols used to elucidate its properties.

Mechanism of Action: Selective IKur Inhibition

This compound exerts its pharmacological effect by directly blocking the pore of the Kv1.5 channel, thus inhibiting the IKur current that plays a significant role in the early phase of atrial repolarization.[1][2][3] The inhibition is state-dependent, with a higher affinity for the activated state of the channel.[4][5]

Signaling Pathway of IKur in Atrial Repolarization

Quantitative Data

In Vitro Selectivity of this compound

This compound demonstrates high selectivity for the Kv1.5 channel over other cardiac ion channels, which is a critical attribute for an atrial-selective antiarrhythmic agent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels.

| Ion Channel | Current | IC50 (nM) | Fold Selectivity vs. hKv1.5 | Reference |

| hKv1.5 | IKur | 8.6 | 1x | [1][2] |

| Human Atrial Myocyte | IKur | 10.8 | ~1.3x | [1][2] |

| hKv1.7 | - | 72 | ~8.4x | [1][2] |

| hKv2.1 | - | 61 | ~7.1x | [1][2] |

| hKCNQ1/hKCNE1 | IKs | 790 | ~92x | [1][2] |

| hKv4.3 | Ito | 2,300 | ~267x | [2] |

| hNav1.5 | INa | >10,000 | >1162x | [2] |

| hERG | IKr | 110,000 | ~12,790x | [2] |

Electrophysiological Effects on Human Atrial Tissue (ex vivo)

The effect of this compound on human atrial action potentials is dependent on the underlying electrophysiological substrate, specifically whether the tissue is from patients in sinus rhythm (SR) or with a history of permanent atrial fibrillation (AF).

| Parameter | Patient Group | Control | This compound (3 µM) | Change | Reference |

| Action Potential Duration at 90% Repolarization (APD90, ms) | Sinus Rhythm | 288 ± 20 | 258 ± 20 | Shortened | [4][6] |

| Permanent AF | 239 ± 12 | 277 ± 17 | Prolonged | [4][6] | |

| Effective Refractory Period (ERP, ms) | Sinus Rhythm | 247 ± 17 | 224 ± 19 | Shortened | [4][6] |

| Permanent AF | 206 ± 12 | 236 ± 16 | Prolonged | [4][6] |

Preclinical In Vivo Electrophysiology in Anesthetized Dogs

In vivo studies in anesthetized dog models demonstrated a significant and selective prolongation of the atrial refractory period.

| Parameter | Dose/Concentration | Change from Baseline | Ventricular Effect | Reference |

| Atrial Relative Refractory Period (ARRP) | 0.30 and 0.45 µg/kg/min (i.v. infusion) | Exposure-dependent increase | No change in VRRP | [7] |

| ~36 nM (plasma concentration) | ~10% increase | No significant change | [1] | |

| 0.03 and 0.1 mg/kg (i.v. bolus) in heart failure model | Termination of sustained AF | Not reported in this context | [2][8][9] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. Cells are transiently or stably transfected with the cDNA encoding the alpha (and beta, where appropriate) subunits of the target human ion channel (e.g., KCNA5 for Kv1.5).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For IKur, a typical protocol involves a depolarizing step to +40 mV from a holding potential of -80 mV.

-

Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-response relationship and calculate the IC50 value.

Ex Vivo Human Atrial Trabeculae Studies

Objective: To assess the effects of this compound on the action potential characteristics of human atrial tissue.

Methodology:

-

Tissue Procurement: Right atrial appendages are obtained from patients undergoing open-heart surgery with informed consent.

-

Trabeculae Dissection: Small, uniformly thin trabeculae are dissected from the endocardial surface.

-

Superfusion and Pacing: The trabeculae are mounted in an organ bath and superfused with oxygenated Tyrode's solution at 37°C. The preparations are stimulated at a constant frequency (e.g., 1 Hz).

-

Microelectrode Recording: Sharp glass microelectrodes filled with KCl are used to impale atrial myocytes and record action potentials.

-

Drug Perfusion: After obtaining stable baseline recordings, this compound is added to the superfusate at the desired concentration.

-

Data Analysis: Changes in APD at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90) and ERP are measured before and after drug application.

In Vivo Electrophysiology in Anesthetized Dogs

Objective: To evaluate the in vivo effects of this compound on atrial and ventricular refractoriness.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, and catheters are introduced into the heart via the femoral artery and vein for pacing and recording.

-

Electrophysiological Measurements: Baseline measurements of atrial and ventricular effective refractory periods (AERP, VERP), as well as ECG parameters, are obtained.

-

Drug Administration: this compound is administered as a continuous intravenous infusion or as bolus injections.

-

Repeat Measurements: Electrophysiological parameters are reassessed at multiple time points during and after drug administration.

-

Autonomic Tone Assessment (in follow-up studies): The protocol is repeated with and without vagal nerve stimulation to assess the influence of parasympathetic tone.[1][7][8]

First-in-Human Electrophysiology Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and electrophysiological effects of this compound in healthy human subjects.

Methodology:

-

Study Design: A two-part, double-blind, randomized, placebo-controlled, rising-dose study.

-

Part I (Safety and Pharmacokinetics): Healthy male subjects receive single intravenous rising infusions of this compound or placebo. Safety monitoring and pharmacokinetic sampling are performed.

-

Part II (Invasive Electrophysiology): A subset of subjects undergoes an invasive electrophysiological study.

-

Catheter Placement: Multipolar electrode catheters are placed in the right atrium and right ventricle.

-

Electrophysiological Protocol: A standardized protocol is followed to measure baseline atrial and ventricular refractory periods, sinus and AV nodal function, and His-Purkinje conduction.

-

Drug Infusion: Ascending doses of this compound are administered intravenously.

-

Repeat Measurements: Electrophysiological parameters are reassessed at each dose level.

Summary and Conclusion

This compound is a potent and selective inhibitor of the atrial-specific IKur current, a key regulator of atrial repolarization. Preclinical studies in animal models demonstrated promising results, with this compound effectively prolonging the atrial refractory period and terminating atrial fibrillation without significant ventricular effects.[2][8][9] However, these promising preclinical findings did not translate into the clinical setting, as this compound failed to alter atrial or ventricular refractoriness in healthy human volunteers, even at high plasma concentrations.[1][8][9]

The discrepancy between preclinical and clinical outcomes is thought to be due to the significant influence of autonomic tone, particularly parasympathetic (vagal) stimulation, in humans, which may counteract the effects of IKur blockade.[1][7][8] Furthermore, ex vivo studies on human atrial tissue suggest that the electrophysiological effects of this compound are dependent on the disease state of the atria, with divergent effects observed in tissue from patients in sinus rhythm versus those with permanent atrial fibrillation.[4][6]

While this compound itself did not advance as a clinical antiarrhythmic agent, the research surrounding it has provided valuable insights into the complexities of atrial electrophysiology and the challenges of translating preclinical findings to human studies. The data and protocols outlined in this guide serve as a comprehensive resource for researchers and drug development professionals working on novel antiarrhythmic therapies targeting atrial-specific ion channels.

References

- 1. jdc.jefferson.edu [jdc.jefferson.edu]

- 2. ahajournals.org [ahajournals.org]

- 3. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Rate-Dependent Role of IKur in Human Atrial Repolarization and Atrial Fibrillation Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0448 and its Role in Atrial Repolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0448 is a potent and highly selective inhibitor of the human Kv1.5 potassium channel, the molecular basis of the ultra-rapid delayed rectifier current (IKur).[1][2] This ion channel is predominantly expressed in the atria compared to the ventricles, making it a compelling therapeutic target for the development of atrial-selective antiarrhythmic drugs for the management of atrial fibrillation (AF).[1][2] The rationale behind IKur inhibition is to prolong the atrial action potential duration (APD) and effective refractory period (ERP), thereby suppressing the ectopic activity and re-entrant circuits that sustain AF, without affecting ventricular repolarization and thus avoiding the risk of pro-arrhythmias like Torsades de Pointes.[2]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical electrophysiological effects, and the experimental protocols used to elucidate its properties.

Mechanism of Action: Selective IKur Inhibition

This compound exerts its pharmacological effect by directly blocking the pore of the Kv1.5 channel, thus inhibiting the IKur current that plays a significant role in the early phase of atrial repolarization.[1][2][3] The inhibition is state-dependent, with a higher affinity for the activated state of the channel.[4][5]

Signaling Pathway of IKur in Atrial Repolarization

Quantitative Data

In Vitro Selectivity of this compound

This compound demonstrates high selectivity for the Kv1.5 channel over other cardiac ion channels, which is a critical attribute for an atrial-selective antiarrhythmic agent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels.

| Ion Channel | Current | IC50 (nM) | Fold Selectivity vs. hKv1.5 | Reference |

| hKv1.5 | IKur | 8.6 | 1x | [1][2] |

| Human Atrial Myocyte | IKur | 10.8 | ~1.3x | [1][2] |

| hKv1.7 | - | 72 | ~8.4x | [1][2] |

| hKv2.1 | - | 61 | ~7.1x | [1][2] |

| hKCNQ1/hKCNE1 | IKs | 790 | ~92x | [1][2] |

| hKv4.3 | Ito | 2,300 | ~267x | [2] |

| hNav1.5 | INa | >10,000 | >1162x | [2] |

| hERG | IKr | 110,000 | ~12,790x | [2] |

Electrophysiological Effects on Human Atrial Tissue (ex vivo)

The effect of this compound on human atrial action potentials is dependent on the underlying electrophysiological substrate, specifically whether the tissue is from patients in sinus rhythm (SR) or with a history of permanent atrial fibrillation (AF).

| Parameter | Patient Group | Control | This compound (3 µM) | Change | Reference |

| Action Potential Duration at 90% Repolarization (APD90, ms) | Sinus Rhythm | 288 ± 20 | 258 ± 20 | Shortened | [4][6] |

| Permanent AF | 239 ± 12 | 277 ± 17 | Prolonged | [4][6] | |

| Effective Refractory Period (ERP, ms) | Sinus Rhythm | 247 ± 17 | 224 ± 19 | Shortened | [4][6] |

| Permanent AF | 206 ± 12 | 236 ± 16 | Prolonged | [4][6] |

Preclinical In Vivo Electrophysiology in Anesthetized Dogs

In vivo studies in anesthetized dog models demonstrated a significant and selective prolongation of the atrial refractory period.

| Parameter | Dose/Concentration | Change from Baseline | Ventricular Effect | Reference |

| Atrial Relative Refractory Period (ARRP) | 0.30 and 0.45 µg/kg/min (i.v. infusion) | Exposure-dependent increase | No change in VRRP | [7] |

| ~36 nM (plasma concentration) | ~10% increase | No significant change | [1] | |

| 0.03 and 0.1 mg/kg (i.v. bolus) in heart failure model | Termination of sustained AF | Not reported in this context | [2][8][9] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. Cells are transiently or stably transfected with the cDNA encoding the alpha (and beta, where appropriate) subunits of the target human ion channel (e.g., KCNA5 for Kv1.5).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For IKur, a typical protocol involves a depolarizing step to +40 mV from a holding potential of -80 mV.

-

Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-response relationship and calculate the IC50 value.

Ex Vivo Human Atrial Trabeculae Studies

Objective: To assess the effects of this compound on the action potential characteristics of human atrial tissue.

Methodology:

-

Tissue Procurement: Right atrial appendages are obtained from patients undergoing open-heart surgery with informed consent.

-

Trabeculae Dissection: Small, uniformly thin trabeculae are dissected from the endocardial surface.

-

Superfusion and Pacing: The trabeculae are mounted in an organ bath and superfused with oxygenated Tyrode's solution at 37°C. The preparations are stimulated at a constant frequency (e.g., 1 Hz).

-

Microelectrode Recording: Sharp glass microelectrodes filled with KCl are used to impale atrial myocytes and record action potentials.

-

Drug Perfusion: After obtaining stable baseline recordings, this compound is added to the superfusate at the desired concentration.

-

Data Analysis: Changes in APD at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90) and ERP are measured before and after drug application.

In Vivo Electrophysiology in Anesthetized Dogs

Objective: To evaluate the in vivo effects of this compound on atrial and ventricular refractoriness.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, and catheters are introduced into the heart via the femoral artery and vein for pacing and recording.

-

Electrophysiological Measurements: Baseline measurements of atrial and ventricular effective refractory periods (AERP, VERP), as well as ECG parameters, are obtained.

-

Drug Administration: this compound is administered as a continuous intravenous infusion or as bolus injections.

-

Repeat Measurements: Electrophysiological parameters are reassessed at multiple time points during and after drug administration.

-

Autonomic Tone Assessment (in follow-up studies): The protocol is repeated with and without vagal nerve stimulation to assess the influence of parasympathetic tone.[1][7][8]

First-in-Human Electrophysiology Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and electrophysiological effects of this compound in healthy human subjects.

Methodology:

-

Study Design: A two-part, double-blind, randomized, placebo-controlled, rising-dose study.

-

Part I (Safety and Pharmacokinetics): Healthy male subjects receive single intravenous rising infusions of this compound or placebo. Safety monitoring and pharmacokinetic sampling are performed.

-

Part II (Invasive Electrophysiology): A subset of subjects undergoes an invasive electrophysiological study.

-

Catheter Placement: Multipolar electrode catheters are placed in the right atrium and right ventricle.

-

Electrophysiological Protocol: A standardized protocol is followed to measure baseline atrial and ventricular refractory periods, sinus and AV nodal function, and His-Purkinje conduction.

-

Drug Infusion: Ascending doses of this compound are administered intravenously.

-

Repeat Measurements: Electrophysiological parameters are reassessed at each dose level.

Summary and Conclusion

This compound is a potent and selective inhibitor of the atrial-specific IKur current, a key regulator of atrial repolarization. Preclinical studies in animal models demonstrated promising results, with this compound effectively prolonging the atrial refractory period and terminating atrial fibrillation without significant ventricular effects.[2][8][9] However, these promising preclinical findings did not translate into the clinical setting, as this compound failed to alter atrial or ventricular refractoriness in healthy human volunteers, even at high plasma concentrations.[1][8][9]

The discrepancy between preclinical and clinical outcomes is thought to be due to the significant influence of autonomic tone, particularly parasympathetic (vagal) stimulation, in humans, which may counteract the effects of IKur blockade.[1][7][8] Furthermore, ex vivo studies on human atrial tissue suggest that the electrophysiological effects of this compound are dependent on the disease state of the atria, with divergent effects observed in tissue from patients in sinus rhythm versus those with permanent atrial fibrillation.[4][6]

While this compound itself did not advance as a clinical antiarrhythmic agent, the research surrounding it has provided valuable insights into the complexities of atrial electrophysiology and the challenges of translating preclinical findings to human studies. The data and protocols outlined in this guide serve as a comprehensive resource for researchers and drug development professionals working on novel antiarrhythmic therapies targeting atrial-specific ion channels.

References

- 1. jdc.jefferson.edu [jdc.jefferson.edu]

- 2. ahajournals.org [ahajournals.org]

- 3. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Rate-Dependent Role of IKur in Human Atrial Repolarization and Atrial Fibrillation Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0448: A Technical Guide to its Specificity for the IKur Current

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of MK-0448, a potent inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the Kv1.5 potassium channel. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the electrophysiological properties and therapeutic potential of IKur inhibitors for cardiac arrhythmias, particularly atrial fibrillation.

Introduction

This compound was developed to selectively target the IKur current, a key contributor to atrial repolarization.[1] Due to its atrial-specific expression in humans, IKur represents a promising target for antiarrhythmic drugs with the potential for fewer ventricular side effects compared to existing therapies.[2] This guide summarizes the quantitative data on this compound's specificity, details the experimental protocols used for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of this compound Specificity

The specificity of this compound has been rigorously evaluated through in vitro electrophysiological studies. These studies have determined the half-maximal inhibitory concentration (IC50) of this compound against its primary target, the Kv1.5 channel, as well as a panel of other cardiac and non-cardiac ion channels to assess its off-target activity. The data consistently demonstrate a high degree of selectivity for Kv1.5.

| Target Ion Channel | Alias/Gene | Species | Expression System | IC50 (nmol/L) | Fold Selectivity vs. hKv1.5 | Reference |

| Kv1.5 | IKur | Human | CHO Cells | 8.6 | - | [1] |

| IKur | - | Human | Atrial Myocytes | 10.8 | - | [1] |

| Kv1.7 | - | - | - | 72 | 8.4 | [1] |

| Kv2.1 | - | - | - | 61 | 7.1 | [1] |

| Kv4.3 | ITO | Human | - | 2,300 | 267 | [2] |

| hERG | IKr | Human | - | 110,000 | 12,791 | [2] |

| Nav1.5 | INa | Human | - | >10,000 | >1,163 | [2] |

| Kv7.1/minK | IKs | Human | HEK-293 Cells | 790 | 91.9 | [3] |

| Kv3.2 | - | - | - | 6,100 | 709 | [2] |

| KCa | - | - | - | 10,200 | 1,186 | [2] |

Table 1: In vitro selectivity of this compound against various ion channels.

Experimental Protocols

The determination of this compound's ion channel specificity relies on well-established electrophysiological techniques. The following provides a detailed methodology for a key experiment.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibitory effect of this compound on a specific ion channel current.

Materials:

-

Cell line stably expressing the target human ion channel (e.g., Chinese Hamster Ovary (CHO) cells for Kv1.5).

-

This compound stock solution of known concentration.

-

External and internal recording solutions specific to the ion current being measured.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

Procedure:

-

Cell Preparation: Cells expressing the target ion channel are cultured and prepared for electrophysiological recording.

-

Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with the appropriate internal solution. The resistance of the pipettes should be suitable for forming a high-resistance seal with the cell membrane.

-

Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of the total current from the cell.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest. For Kv1.5, this typically involves a depolarizing voltage step from a holding potential to activate the channels.

-

Baseline Recording: The target ion current is recorded under baseline conditions before the application of this compound.

-

Compound Application: this compound is applied to the cell at increasing concentrations via a perfusion system.

-

Data Acquisition: The effect of each concentration of this compound on the peak ion current is recorded.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Visualizations

The following diagrams illustrate the experimental workflow for determining ion channel specificity and the role of IKur in the cardiac action potential.

References

MK-0448: A Technical Guide to its Specificity for the IKur Current

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of MK-0448, a potent inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the Kv1.5 potassium channel. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the electrophysiological properties and therapeutic potential of IKur inhibitors for cardiac arrhythmias, particularly atrial fibrillation.

Introduction

This compound was developed to selectively target the IKur current, a key contributor to atrial repolarization.[1] Due to its atrial-specific expression in humans, IKur represents a promising target for antiarrhythmic drugs with the potential for fewer ventricular side effects compared to existing therapies.[2] This guide summarizes the quantitative data on this compound's specificity, details the experimental protocols used for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of this compound Specificity

The specificity of this compound has been rigorously evaluated through in vitro electrophysiological studies. These studies have determined the half-maximal inhibitory concentration (IC50) of this compound against its primary target, the Kv1.5 channel, as well as a panel of other cardiac and non-cardiac ion channels to assess its off-target activity. The data consistently demonstrate a high degree of selectivity for Kv1.5.

| Target Ion Channel | Alias/Gene | Species | Expression System | IC50 (nmol/L) | Fold Selectivity vs. hKv1.5 | Reference |

| Kv1.5 | IKur | Human | CHO Cells | 8.6 | - | [1] |

| IKur | - | Human | Atrial Myocytes | 10.8 | - | [1] |

| Kv1.7 | - | - | - | 72 | 8.4 | [1] |

| Kv2.1 | - | - | - | 61 | 7.1 | [1] |

| Kv4.3 | ITO | Human | - | 2,300 | 267 | [2] |

| hERG | IKr | Human | - | 110,000 | 12,791 | [2] |

| Nav1.5 | INa | Human | - | >10,000 | >1,163 | [2] |

| Kv7.1/minK | IKs | Human | HEK-293 Cells | 790 | 91.9 | [3] |

| Kv3.2 | - | - | - | 6,100 | 709 | [2] |

| KCa | - | - | - | 10,200 | 1,186 | [2] |

Table 1: In vitro selectivity of this compound against various ion channels.

Experimental Protocols

The determination of this compound's ion channel specificity relies on well-established electrophysiological techniques. The following provides a detailed methodology for a key experiment.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibitory effect of this compound on a specific ion channel current.

Materials:

-

Cell line stably expressing the target human ion channel (e.g., Chinese Hamster Ovary (CHO) cells for Kv1.5).

-

This compound stock solution of known concentration.

-

External and internal recording solutions specific to the ion current being measured.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

Procedure:

-

Cell Preparation: Cells expressing the target ion channel are cultured and prepared for electrophysiological recording.

-

Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with the appropriate internal solution. The resistance of the pipettes should be suitable for forming a high-resistance seal with the cell membrane.

-

Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of the total current from the cell.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest. For Kv1.5, this typically involves a depolarizing voltage step from a holding potential to activate the channels.

-

Baseline Recording: The target ion current is recorded under baseline conditions before the application of this compound.

-

Compound Application: this compound is applied to the cell at increasing concentrations via a perfusion system.

-

Data Acquisition: The effect of each concentration of this compound on the peak ion current is recorded.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Visualizations

The following diagrams illustrate the experimental workflow for determining ion channel specificity and the role of IKur in the cardiac action potential.

References

MK-0448: A Technical Guide to its Molecular Structure, Properties, and Pharmacological Inhibition of the Kv1.5 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0448 is a potent and specific small molecule inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel critical to the repolarization phase of the cardiac action potential in the atria. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical and physical properties, and its pharmacological effects as a selective blocker of the IKur current. The mechanism of action, experimental protocols for its evaluation, and key quantitative data from preclinical and clinical studies are presented. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of cardiovascular pharmacology, ion channel research, and antiarrhythmic drug development.

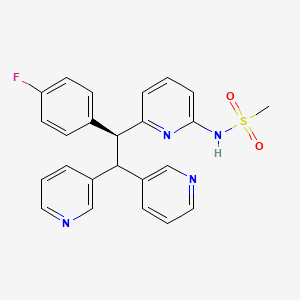

Molecular Structure and Chemical Properties

This compound, with the IUPAC name N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide, is a structurally complex molecule designed for high-affinity and selective binding to the Kv1.5 channel.[1][2][3]

Chemical Structure

The chemical structure of this compound is characterized by a central pyridine ring substituted with a methanesulfonamide group and a chiral ethyl group bearing a fluorophenyl and two pyridin-3-yl moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide | [1][2][3] |

| Molecular Formula | C24H21FN4O2S | |

| Molecular Weight | 448.51 g/mol | [4] |

| CAS Number | 875562-81-5 | |

| Appearance | Solid | |

| Storage Conditions | Room temperature in continental US; may vary elsewhere. | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the Kv1.5 potassium channel, which is the primary molecular correlate of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1] The IKur is crucial for the repolarization of the atrial action potential, and its blockade by this compound leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This selective atrial effect is the basis for its investigation as a potential antiarrhythmic agent for the treatment of atrial fibrillation (AF), with a reduced risk of proarrhythmic ventricular effects.[1]

Caption: Mechanism of action of this compound in an atrial myocyte.

Pharmacological Properties and In Vitro Activity

This compound is a highly potent inhibitor of the human Kv1.5 channel, with significantly lower activity against other cardiac ion channels, highlighting its selectivity.

| Target | Cell Line | IC50 | Reference |

| hKv1.5 (IKur) | CHO cells | 8.6 nmol/L | [1] |

| IKur | Human atrial myocytes | 10.8 nmol/L | [1] |

| hKv1.7 | - | 72 nmol/L | [1] |

| hKv2.1 | - | 61 nmol/L | [1] |

| hIKs (hKCNQ1/hKCNE1) | HEK-293 cells | 0.79 µmol/L | [1] |

| hKv4.3 (ITO) | - | 2.3 µmol/L | [5] |

| hKv3.2 | - | 6.1 µmol/L | [5] |

| hIKCa | - | 10.2 µmol/L | [5] |

| hERG (IKr) | - | 110 µmol/L | [5] |

| hSCN5a (INa) | - | Inactive up to 10 µmol/L | [5] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

The inhibitory potency of this compound on Kv1.5 and other ion channels was determined using standard whole-cell patch-clamp techniques.

Objective: To determine the IC50 of this compound against specific ion currents.

General Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the target human ion channel (e.g., hKv1.5) are cultured under standard conditions. Human atrial myocytes are enzymatically isolated from atrial tissue.

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.

-

Whole-cell recordings are established using borosilicate glass pipettes filled with an intracellular solution.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

-

Voltage Protocol: A specific voltage protocol is applied to elicit the target current. For Kv1.5, this typically involves a holding potential of -80 mV, followed by depolarizing steps to a range of test potentials (e.g., +40 mV) to activate the channels.

-

Drug Application: After obtaining a stable baseline recording, this compound is applied to the bath at increasing concentrations.

-

Data Analysis: The peak current amplitude in the presence of the drug is compared to the baseline current to determine the percentage of inhibition. The concentration-response data are then fitted to a Hill equation to calculate the IC50 value.

Caption: Workflow for in vitro whole-cell voltage-clamp experiments.

In Vivo Electrophysiology in Anesthetized Dogs

Objective: To evaluate the effects of this compound on atrial and ventricular refractory periods and other electrophysiological parameters.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, and catheters are inserted for drug administration, blood sampling, and intracardiac recordings.

-

Electrophysiological Measurements: Atrial and ventricular effective refractory periods (AERP and VERP) are measured using programmed electrical stimulation. ECG intervals (PR, QRS, QT) and heart rate are also monitored.

-

Drug Administration: this compound is administered as a continuous intravenous infusion at various doses (e.g., 0.15, 0.30, and 0.45 µg/kg/min).[5] A vehicle control (25% hydroxypropyl-β-cyclodextrin) is used.[5]

-

Data Collection: Electrophysiological parameters are measured at baseline and at multiple time points during the infusion.

-

Plasma Concentration Analysis: Blood samples are collected to determine the plasma concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Conscious Dog Heart Failure Model of Atrial Fibrillation

Objective: To assess the efficacy of this compound in terminating sustained atrial fibrillation in a clinically relevant animal model.

Methodology:

-

Induction of Heart Failure: Heart failure is induced in dogs by rapid right ventricular pacing.

-

Induction of Atrial Fibrillation: Sustained atrial fibrillation is induced by atrial burst pacing.

-

Drug Administration: Once sustained AF is established, this compound is administered as intravenous bolus doses (e.g., 0.03 and 0.1 mg/kg).[3][5]

-

Efficacy Endpoint: The primary endpoint is the termination of atrial fibrillation and restoration of sinus rhythm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Concentration

Objective: To quantify the concentration of this compound in plasma samples.

General Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation or solid-phase extraction to remove interfering substances and isolate the drug.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the sample are separated on a C18 or similar column.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization), and specific parent-daughter ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

In Vivo Pharmacodynamics and Efficacy

In preclinical studies, this compound demonstrated a significant and selective prolongation of the atrial refractory period in anesthetized dogs without affecting the ventricular refractory period.[3][5] In a conscious dog model of heart failure, bolus intravenous doses of 0.03 and 0.1 mg/kg were effective in terminating sustained atrial fibrillation.[3][5]

However, in a first-in-human study in healthy volunteers, ascending doses of this compound did not produce significant increases in either atrial or ventricular refractoriness, even at plasma concentrations exceeding 2 µmol/L.[3] Follow-up studies in anesthetized dogs suggested that the effects of IKur blockade by this compound on atrial repolarization may be attenuated by increased parasympathetic (vagal) tone.[3]

Conclusion

This compound is a potent and highly selective inhibitor of the Kv1.5 potassium channel, demonstrating significant efficacy in preclinical models of atrial fibrillation. Its molecular structure is optimized for this selectivity. While the translation of these effects to humans has been challenging, potentially due to the influence of autonomic tone on the role of IKur in human atrial electrophysiology, the data and methodologies associated with the study of this compound provide a valuable resource for the ongoing development of atrial-selective antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in this field.

References

- 1. jdc.jefferson.edu [jdc.jefferson.edu]

- 2. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]

- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

MK-0448: A Technical Guide to its Molecular Structure, Properties, and Pharmacological Inhibition of the Kv1.5 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0448 is a potent and specific small molecule inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel critical to the repolarization phase of the cardiac action potential in the atria. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical and physical properties, and its pharmacological effects as a selective blocker of the IKur current. The mechanism of action, experimental protocols for its evaluation, and key quantitative data from preclinical and clinical studies are presented. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of cardiovascular pharmacology, ion channel research, and antiarrhythmic drug development.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide, is a structurally complex molecule designed for high-affinity and selective binding to the Kv1.5 channel.[1][2][3]

Chemical Structure

The chemical structure of this compound is characterized by a central pyridine ring substituted with a methanesulfonamide group and a chiral ethyl group bearing a fluorophenyl and two pyridin-3-yl moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide | [1][2][3] |

| Molecular Formula | C24H21FN4O2S | |

| Molecular Weight | 448.51 g/mol | [4] |

| CAS Number | 875562-81-5 | |

| Appearance | Solid | |

| Storage Conditions | Room temperature in continental US; may vary elsewhere. | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the Kv1.5 potassium channel, which is the primary molecular correlate of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1] The IKur is crucial for the repolarization of the atrial action potential, and its blockade by this compound leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This selective atrial effect is the basis for its investigation as a potential antiarrhythmic agent for the treatment of atrial fibrillation (AF), with a reduced risk of proarrhythmic ventricular effects.[1]

Caption: Mechanism of action of this compound in an atrial myocyte.

Pharmacological Properties and In Vitro Activity

This compound is a highly potent inhibitor of the human Kv1.5 channel, with significantly lower activity against other cardiac ion channels, highlighting its selectivity.

| Target | Cell Line | IC50 | Reference |

| hKv1.5 (IKur) | CHO cells | 8.6 nmol/L | [1] |

| IKur | Human atrial myocytes | 10.8 nmol/L | [1] |

| hKv1.7 | - | 72 nmol/L | [1] |

| hKv2.1 | - | 61 nmol/L | [1] |

| hIKs (hKCNQ1/hKCNE1) | HEK-293 cells | 0.79 µmol/L | [1] |

| hKv4.3 (ITO) | - | 2.3 µmol/L | [5] |

| hKv3.2 | - | 6.1 µmol/L | [5] |

| hIKCa | - | 10.2 µmol/L | [5] |

| hERG (IKr) | - | 110 µmol/L | [5] |

| hSCN5a (INa) | - | Inactive up to 10 µmol/L | [5] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

The inhibitory potency of this compound on Kv1.5 and other ion channels was determined using standard whole-cell patch-clamp techniques.

Objective: To determine the IC50 of this compound against specific ion currents.

General Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the target human ion channel (e.g., hKv1.5) are cultured under standard conditions. Human atrial myocytes are enzymatically isolated from atrial tissue.

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.

-

Whole-cell recordings are established using borosilicate glass pipettes filled with an intracellular solution.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

-

Voltage Protocol: A specific voltage protocol is applied to elicit the target current. For Kv1.5, this typically involves a holding potential of -80 mV, followed by depolarizing steps to a range of test potentials (e.g., +40 mV) to activate the channels.

-

Drug Application: After obtaining a stable baseline recording, this compound is applied to the bath at increasing concentrations.

-

Data Analysis: The peak current amplitude in the presence of the drug is compared to the baseline current to determine the percentage of inhibition. The concentration-response data are then fitted to a Hill equation to calculate the IC50 value.

Caption: Workflow for in vitro whole-cell voltage-clamp experiments.

In Vivo Electrophysiology in Anesthetized Dogs

Objective: To evaluate the effects of this compound on atrial and ventricular refractory periods and other electrophysiological parameters.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, and catheters are inserted for drug administration, blood sampling, and intracardiac recordings.

-

Electrophysiological Measurements: Atrial and ventricular effective refractory periods (AERP and VERP) are measured using programmed electrical stimulation. ECG intervals (PR, QRS, QT) and heart rate are also monitored.

-

Drug Administration: this compound is administered as a continuous intravenous infusion at various doses (e.g., 0.15, 0.30, and 0.45 µg/kg/min).[5] A vehicle control (25% hydroxypropyl-β-cyclodextrin) is used.[5]

-

Data Collection: Electrophysiological parameters are measured at baseline and at multiple time points during the infusion.

-

Plasma Concentration Analysis: Blood samples are collected to determine the plasma concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Conscious Dog Heart Failure Model of Atrial Fibrillation

Objective: To assess the efficacy of this compound in terminating sustained atrial fibrillation in a clinically relevant animal model.

Methodology:

-

Induction of Heart Failure: Heart failure is induced in dogs by rapid right ventricular pacing.

-

Induction of Atrial Fibrillation: Sustained atrial fibrillation is induced by atrial burst pacing.

-

Drug Administration: Once sustained AF is established, this compound is administered as intravenous bolus doses (e.g., 0.03 and 0.1 mg/kg).[3][5]

-

Efficacy Endpoint: The primary endpoint is the termination of atrial fibrillation and restoration of sinus rhythm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Concentration

Objective: To quantify the concentration of this compound in plasma samples.

General Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation or solid-phase extraction to remove interfering substances and isolate the drug.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the sample are separated on a C18 or similar column.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization), and specific parent-daughter ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

In Vivo Pharmacodynamics and Efficacy

In preclinical studies, this compound demonstrated a significant and selective prolongation of the atrial refractory period in anesthetized dogs without affecting the ventricular refractory period.[3][5] In a conscious dog model of heart failure, bolus intravenous doses of 0.03 and 0.1 mg/kg were effective in terminating sustained atrial fibrillation.[3][5]

However, in a first-in-human study in healthy volunteers, ascending doses of this compound did not produce significant increases in either atrial or ventricular refractoriness, even at plasma concentrations exceeding 2 µmol/L.[3] Follow-up studies in anesthetized dogs suggested that the effects of IKur blockade by this compound on atrial repolarization may be attenuated by increased parasympathetic (vagal) tone.[3]

Conclusion

This compound is a potent and highly selective inhibitor of the Kv1.5 potassium channel, demonstrating significant efficacy in preclinical models of atrial fibrillation. Its molecular structure is optimized for this selectivity. While the translation of these effects to humans has been challenging, potentially due to the influence of autonomic tone on the role of IKur in human atrial electrophysiology, the data and methodologies associated with the study of this compound provide a valuable resource for the ongoing development of atrial-selective antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in this field.

References

- 1. jdc.jefferson.edu [jdc.jefferson.edu]

- 2. Frontiers | Effects of IKur blocker this compound on human right atrial action potentials from patients in sinus rhythm and in permanent atrial fibrillation [frontiersin.org]

- 3. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

Pharmacokinetics and Bioavailability of MK-0448 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0448 is a potent and selective inhibitor of the Kv1.5 potassium channel, which underlies the ultra-rapid delayed rectifier current (IKur) in the atria.[1][2] The selective expression of this channel in the atria compared to the ventricles has made it a target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF).[3] Understanding the pharmacokinetic and bioavailability profile of this compound in preclinical animal models is crucial for the design and interpretation of pharmacodynamic studies and for predicting its disposition in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in animal models, with a focus on data presentation, experimental protocols, and relevant biological pathways.

Pharmacokinetic Data

The majority of published preclinical pharmacokinetic data for this compound originates from studies conducted in canine models. These studies have primarily focused on intravenous administration to characterize the relationship between plasma concentration and pharmacodynamic effects on atrial electrophysiology.

Intravenous Administration in Dogs

Intravenous administration of this compound in dogs has been investigated using both bolus injections and continuous infusions. These studies have been instrumental in defining the exposure-response relationship for the desired antiarrhythmic effects.

Table 1: Summary of Intravenous Dosing and Resulting Plasma Concentrations of this compound in Dogs

| Administration Route | Dose | Vehicle | Resulting Plasma Concentration (at time of effect) | Animal Model | Reference |

| Bolus Injection | 0.03 mg/kg | Not specified | 1.7 µmol/L | Conscious Dog (Heart Failure) | [3] |

| Bolus Injection | 0.1 mg/kg | Not specified | 5.9 µmol/L | Conscious Dog (Heart Failure) | [3] |

| Continuous Infusion | 0.30 and 0.45 µg/kg/min | 25% aqueous hydroxypropyl-β-cyclodextrin | ~36 nM (produced a 10% increase in ARRP) | Anesthetized Dog | [4] |

| Continuous Infusion | 20.0 and 30.0 µg/kg/min | 25% aqueous hydroxypropyl-β-cyclodextrin | >2 µmol/L | Anesthetized Dog | [1][5] |

ARRP: Atrial Relative Refractory Period

Oral Bioavailability

There is currently no publicly available information on the oral bioavailability of this compound in any animal model.

Experimental Protocols

In Vivo Electrophysiology Studies in Anesthetized Dogs

These studies were designed to evaluate the effects of this compound on cardiac electrophysiological parameters.

-

Animal Model: Anesthetized mongrel dogs.[3]

-

Anesthesia: A combination of α-chloralose and sodium pentobarbital was used to induce and maintain anesthesia.

-

Surgical Preparation: Standard surgical procedures were performed to enable the measurement of cardiac electrophysiologic parameters.

-

Drug Administration: this compound was administered as a continuous intravenous infusion.[4] The vehicle used for dilution was 25% aqueous hydroxypropyl-β-cyclodextrin.[4]

-

Electrophysiological Measurements: Parameters such as atrial and ventricular refractory periods were measured using programmed electrical stimulation.

-

Blood Sampling: Blood samples were collected at various time points to determine the plasma concentrations of this compound.[3]

Atrial Fibrillation Termination Studies in Conscious Dogs with Heart Failure

This model was utilized to assess the efficacy of this compound in converting AF to sinus rhythm.

-

Animal Model: Conscious dogs in which heart failure was induced by rapid ventricular pacing.[3]

-

Induction of Atrial Fibrillation: Sustained AF was induced by atrial burst pacing.

-

Drug Administration: this compound was administered as intravenous bolus injections at escalating doses.[1][5]

-

Efficacy Endpoint: The primary endpoint was the termination of sustained AF.

-

Blood Sampling: Blood samples were drawn to correlate plasma concentrations with the termination of AF.[3]

Bioanalytical Method for Plasma Concentration Determination

The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] While specific details of the assay (e.g., sample preparation, chromatographic conditions, and mass spectrometric parameters) are not publicly available, a general workflow for such an analysis is depicted below.

Visualizations

Signaling Pathway of this compound

This compound exerts its antiarrhythmic effect by inhibiting the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. This inhibition leads to a prolongation of the action potential duration and an increase in the refractory period of the atrial tissue, thereby suppressing the re-entrant circuits that sustain atrial fibrillation.

Caption: Mechanism of action of this compound on atrial myocytes.

Experimental Workflow for In Vivo Dog Studies

The following diagram illustrates the general experimental workflow for the in vivo canine studies cited in this guide.

Caption: General experimental workflow for in vivo dog studies.

Logical Relationship for Bioanalytical Sample Analysis

The process of determining the plasma concentration of this compound from collected blood samples follows a standardized bioanalytical workflow.

Caption: Bioanalytical workflow for plasma concentration analysis.

Conclusion

The available preclinical data on this compound, primarily from canine models, demonstrates its intended pharmacodynamic effect of selectively prolonging the atrial refractory period. The intravenous pharmacokinetic profile has been characterized to the extent of establishing a clear relationship between plasma concentration and electrophysiological effects. However, there is a notable lack of comprehensive pharmacokinetic parameters and data on oral bioavailability in the public literature. Further studies would be required to fully characterize the absorption, distribution, metabolism, and excretion properties of this compound in various animal models to better predict its pharmacokinetic behavior in humans.

References

- 1. This compound, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "this compound, a Specific Kv1.5 Inhibitor: Safety, Pharmacokinetics and Phar" by Behzad B. Pavri, Howard E Greenberg et al. [jdc.jefferson.edu]

- 3. ahajournals.org [ahajournals.org]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

- 5. scholars.mssm.edu [scholars.mssm.edu]